rpoDA protein

transcription regulation sigma factor biology heat-shock response

The rpoDA protein (CAS 137701-09-8), also designated RpoD or σ70, is the principal housekeeping sigma factor of Pseudomonas aeruginosa PAO1, encoded by the PA0576 locus. This 69.6 kDa protein (theoretical pI 4.62, 617 amino acids) belongs to the sigma-70 factor family and serves as the essential promoter-specificity subunit of bacterial RNA polymerase holoenzyme, directing transcription initiation at the majority of growth-related genes.

Molecular Formula C10H19NO2
Molecular Weight 0
CAS No. 137701-09-8
Cat. No. B1178106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerpoDA protein
CAS137701-09-8
SynonymsrpoDA protein
Molecular FormulaC10H19NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rpoDA Protein (CAS 137701-09-8): Pseudomonas aeruginosa Principal Sigma Factor Procurement Guide


The rpoDA protein (CAS 137701-09-8), also designated RpoD or σ70, is the principal housekeeping sigma factor of Pseudomonas aeruginosa PAO1, encoded by the PA0576 locus [1]. This 69.6 kDa protein (theoretical pI 4.62, 617 amino acids) belongs to the sigma-70 factor family and serves as the essential promoter-specificity subunit of bacterial RNA polymerase holoenzyme, directing transcription initiation at the majority of growth-related genes [2]. The rpoDA gene was originally cloned and sequenced by Tanaka et al. (1991), who demonstrated that its gene product shares extensive amino acid sequence homology and an essentially identical domain structure with the Escherichia coli principal sigma factor σ70, while exhibiting organism-specific regulatory features including a unique dual-promoter transcription architecture [3]. The CAS number 137701-09-8 specifically identifies the purified recombinant rpoDA protein product originating from P. aeruginosa, as documented in patent US6551795 for diagnostic and therapeutic applications [4].

Why rpoDA Protein (CAS 137701-09-8) Cannot Be Replaced by Generic Sigma Factor Analogs


Although all bacterial sigma-70 family members share conserved domain architecture, functional interchangeability across species and sigma factor classes is severely constrained by three factors. First, the P. aeruginosa rpoDA protein possesses a unique dual-promoter regulatory system (PC and PHS) that integrates housekeeping and heat-shock transcriptional signals, a feature absent in E. coli rpoD and most other bacterial principal sigma factors [1]. Second, rpoDA is genetically essential for viability—no rpoD deletion mutant has ever been isolated in P. aeruginosa—whereas alternative sigma factors such as RpoS, RpoH, and AlgU are fully dispensable, meaning experimental systems relying on sigma factor modulation cannot substitute rpoDA with any paralog [2]. Third, P. aeruginosa σ70 exhibits species-specific promoter spacer-length preferences that differ from E. coli σ70, with a distinctive second activity peak at 16-bp spacer not attributable to alternative sigma factor RpoN, demonstrating that even a highly homologous sigma factor from another organism will not recapitulate the same promoter selectivity profile in a P. aeruginosa background [3]. These organism-intrinsic regulatory, genetic, and biochemical properties make the authentic P. aeruginosa rpoDA protein irreplaceable for studies requiring physiological fidelity.

rpoDA Protein (CAS 137701-09-8): Quantitative Differential Evidence Versus Closest Analogs


Dual-Promoter Transcriptional Architecture: P. aeruginosa rpoDA vs. E. coli rpoD Single-Promoter Organization

The P. aeruginosa rpoDA gene is transcribed from two distinct promoters, PC and PHS, a regulatory architecture not found in the single-promoter E. coli rpoD gene. The PC promoter (σ70-dependent) drives constitutive transcription initiating 32 bases upstream of the initiation codon under both steady-state (30°C) and heat-shock (42°C) conditions. The PHS promoter (σ32-dependent) is located approximately 220 bases upstream of the initiation codon and mediates transient transcriptional induction specifically upon temperature upshift to 42°C [1]. In vitro DNase I footprinting confirmed that Eσ70 holoenzyme specifically binds the PC promoter region, while EσH (σ32-containing) holoenzyme specifically binds the PHS region. In runoff transcription assays, Eσ70 transcribed from PC at both 30°C and 42°C and additionally from PHS at 42°C, whereas EσH transcribed exclusively from PHS at both temperatures [2]. The rpoDA transcript is a monocistronic mRNA of 2 kb, terminating 31 bases downstream of the termination codon [3]. This dual-promoter system integrates housekeeping and stress-responsive regulatory inputs into a single essential sigma factor gene.

transcription regulation sigma factor biology heat-shock response

Essential Gene Status: rpoDA Is Indispensable for Viability, Unlike All Alternative P. aeruginosa Sigma Factors

The rpoDA (rpoD) gene is genetically essential in P. aeruginosa: no viable rpoD deletion or null mutant has ever been reported in the published literature, despite extensive efforts across multiple independent studies [1]. This contrasts sharply with every alternative sigma factor in P. aeruginosa, all of which are dispensable. Specifically, viable deletion mutants exist for RpoS (σ38, stationary-phase sigma factor), RpoH (σ32, heat-shock sigma factor), RpoN (σ54, nitrogen-regulation sigma factor), AlgU (σ22, ECF sigma factor), FliA (σ28, flagellar sigma factor), PvdS (pyoverdine sigma factor), and SigX, among others [2]. Attempts to inactivate the single chromosomal rpoD gene in the closely related Pseudomonas fluorescens CHA0 were unsuccessful, further confirming the essential role of this gene across pseudomonads [3]. The essentiality of rpoDA means that experimental modulation of sigma factor activity in P. aeruginosa can only be achieved through overexpression, anti-sigma factor manipulation, or conditional alleles—all of which require the authentic rpoDA protein or gene sequence as the foundation.

gene essentiality genetic knockout functional genomics

Functional Dominance in Sigma Factor Competition: rpoDA Overexpression Suppresses AlgU-Driven Mucoidy

In P. aeruginosa, sigma factor competition between the housekeeping σ70 (RpoD/rpoDA) and the stress-related ECF sigma factor AlgU directly regulates the mucoid phenotype critical for cystic fibrosis pathogenesis. In the non-mucoid clinical isolate CF149 carrying an algU(A61V) missense mutation, three independent genetic perturbations—overexpression of AlgU(A61V), overexpression of the stringent starvation protein SspA, and reduced expression of RpoD—all independently induced conversion to mucoidy [1]. Conversely, RpoD overexpression resulted in suppression of mucoidy in all mucoid strains tested, establishing that elevating σ70 levels functionally outcompetes AlgU for core RNA polymerase and/or promoter access [1]. An RpoD-dependent promoter (PssrA) showed higher activity in non-mucoid strains than in isogenic mucoid variants, confirming that RpoD transcriptional output is inversely correlated with alginate overproduction [1]. This competitive dominance is specific to the authentic P. aeruginosa σ70; heterologous sigma factors from other organisms or alternative P. aeruginosa sigma factors (RpoS, RpoH) do not exhibit the same competitive displacement of AlgU.

sigma factor competition alginate regulation cystic fibrosis

Growth-Phase-Dependent Reciprocal Regulation: rpoDA (Exponential) vs. RpoS (Stationary) Transcription Kinetics

Quantitative S1 nuclease mapping in P. aeruginosa revealed that the transcription of rpoDA (rpoD, encoding σ70) and rpoS (encoding σ38) is reciprocally regulated according to growth phase. Specifically, rpoD transcription is induced during exponential growth phase, whereas rpoS transcription is induced during stationary phase [1]. This reciprocal pattern mirrors but is molecularly distinct from the E. coli system: in E. coli, the rpoS mRNA is transcribed from a promoter recognized by σ70 itself, whereas in P. aeruginosa, the rpoS promoter shows poor homology to previously known consensus promoter sequences and P. aeruginosa rpoS is not transcribed in E. coli [1]. In vitro transcription assays confirmed that P. aeruginosa rpoS is transcribed by the RNA polymerase fraction containing the principal σ70-RNA polymerase of P. aeruginosa, demonstrating a direct hierarchical relationship where rpoDA (σ70) activity is required for rpoS expression, yet their transcription is temporally separated [1]. High-resolution S1 nuclease mapping determined that rpoS is transcribed as a monocistronic mRNA, paralleling the rpoDA transcript organization [1].

growth-phase regulation sigma factor switching transcriptional dynamics

Species-Specific Promoter Spacer-Length Preference: P. aeruginosa σ70 vs. E. coli σ70

A systematic functional analysis using synthetic promoters based on the E. coli σ70 consensus sequence, tested in both P. aeruginosa and E. coli with a lacZ reporter, revealed conserved yet distinct promoter preferences. In both organisms, maximum β-galactosidase activity was measured from promoters possessing a 19-bp intervening spacer region, attributed to impeded promoter clearance with the consensus 17-bp promoter [1]. However, in P. aeruginosa a second, distinct peak of enhanced promoter activity was observed specifically with the 16-bp spacer construct [1]. This second activity peak could not be attributed to the alternative sigma factor RpoN (σ54), as confirmed by control experiments [1]. This demonstrates that P. aeruginosa σ70 (rpoDA protein) exhibits a broader spacer-length tolerance than E. coli σ70, with a unique preference for the 16-bp spacing that is not shared by its E. coli ortholog, despite their extensive amino acid sequence homology.

promoter engineering transcription initiation spacer-length optimization

Optimal Research and Industrial Application Scenarios for rpoDA Protein (CAS 137701-09-8)


In Vitro Reconstitution of P. aeruginosa Transcription Initiation Complexes for Antibiotic Screening

The rpoDA protein is the indispensable sigma subunit for reconstituting the functional P. aeruginosa RNA polymerase holoenzyme in vitro. Because rpoDA is genetically essential [1] and no heterologous sigma factor can substitute for its species-specific promoter recognition properties—including the dual spacer-length optima at 16 bp and 19 bp [2]—authentic rpoDA protein must be used for in vitro transcription assays designed to screen small-molecule inhibitors of P. aeruginosa transcription initiation. The dual-promoter regulatory mechanism (PC and PHS) further enables heat-shock-responsive transcription reconstitution that E. coli σ70 cannot support [3]. This scenario directly supports antibacterial drug discovery programs targeting the RNA polymerase holoenzyme of this WHO priority pathogen.

Sigma Factor Competition Studies in Alginate Regulation and Cystic Fibrosis Pathogenesis Models

The rpoDA protein is the only sigma factor demonstrated to dominantly suppress AlgU-driven mucoidy through sigma factor competition in P. aeruginosa [1]. Experimental systems designed to dissect the molecular mechanisms of sigma factor competition—including in vitro competition assays with AlgU, RpoS, RpoH, and anti-sigma factors (AlgQ, Rsd, AsiA)—require the authentic rpoDA protein as the reference competitor. Overexpression or purification of rpoDA enables quantitative determination of relative binding affinities for core RNA polymerase and promoter DNA in head-to-head competition with alternative sigma factors. This is directly relevant to anti-virulence therapeutic strategies that aim to modulate sigma factor balance in chronic P. aeruginosa infections.

Promoter Engineering and Synthetic Biology in Pseudomonas Hosts Using Species-Matched σ70

For synthetic promoter design and heterologous gene expression optimization in P. aeruginosa and related pseudomonads, the authentic rpoDA protein is required to accurately calibrate promoter strength. The species-specific 16-bp spacer activity peak demonstrated for P. aeruginosa σ70, which is absent in E. coli σ70 [1], means that promoter libraries designed using E. coli σ70 consensus rules will systematically underestimate or mischaracterize promoter activity in Pseudomonas backgrounds. In vitro transcription assays with purified rpoDA protein enable quantitative measurement of promoter clearance rates and transcriptional output for engineered promoter variants before deployment in living P. aeruginosa cells, reducing design-build-test cycle times in metabolic engineering and synthetic biology workflows.

Growth-Phase-Dependent Transcriptional Regulation Studies Requiring Authentic σ70 Reference

The reciprocal regulation of rpoDA (exponential-phase-induced) and rpoS (stationary-phase-induced) transcription, as established by quantitative S1 nuclease mapping [1], makes the rpoDA protein an essential reference control for any transcriptomic or proteomic study of growth-phase transitions in P. aeruginosa. Because rpoDA-encoded σ70 is simultaneously required as the holoenzyme component that transcribes rpoS itself [1], purified rpoDA protein is needed for in vitro reconstitution of the hierarchical sigma factor cascade that governs the exponential-to-stationary phase transition. This scenario is critical for laboratories studying P. aeruginosa persistence, biofilm formation, and nutrient-stress adaptation.

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